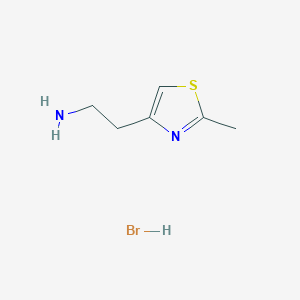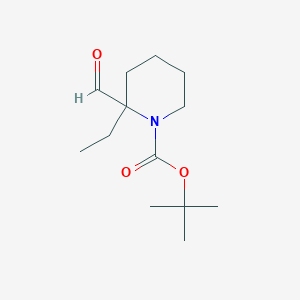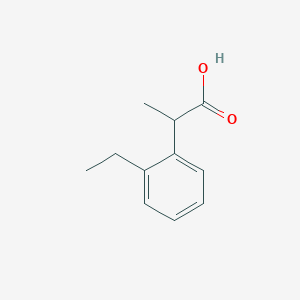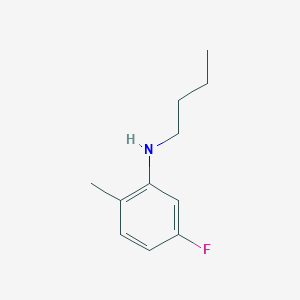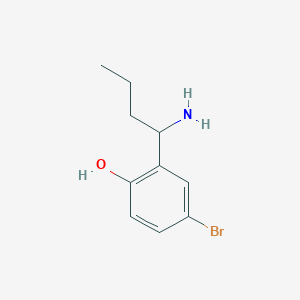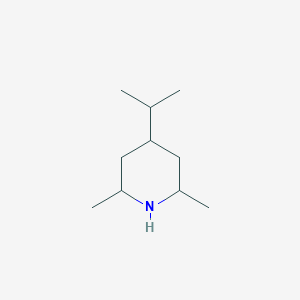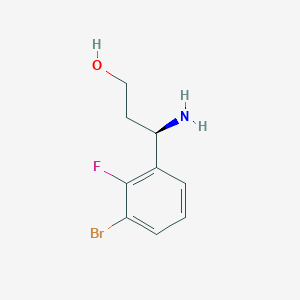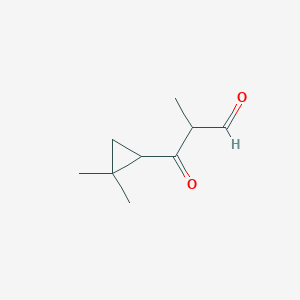
3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal is an organic compound featuring a cyclopropyl ring, a methyl group, and an oxopropanal moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal typically involves the reaction of 2,2-dimethylcyclopropyl ketone with appropriate aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. For instance, the use of dimethyl amino pyridine as a reagent has been reported in the synthesis of similar compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropanal group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other cyclopropyl-containing molecules such as 1R-cis-Dibromovinyl-2,2-dimethylcyclopropane and various cyclohexane-1,3-dione derivatives .
Uniqueness
3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
3-(2,2-dimethylcyclopropyl)-2-methyl-3-oxopropanal |
InChI |
InChI=1S/C9H14O2/c1-6(5-10)8(11)7-4-9(7,2)3/h5-7H,4H2,1-3H3 |
InChIキー |
ZEYRDMYTQLVSGL-UHFFFAOYSA-N |
正規SMILES |
CC(C=O)C(=O)C1CC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


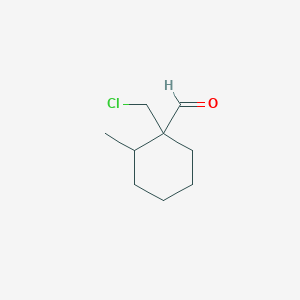
![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317206.png)


![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid](/img/structure/B13317225.png)

